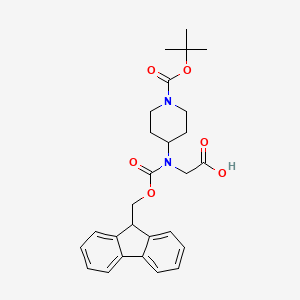

L-4-Carbamoylphenylalanine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Bioenzymatic Production

L-Homophenylalanine, a nonproteinogenic amino acid, can be used as a versatile pharmaceutical intermediate. Its production involves the amination of the keto acid precursor 2-oxo-4-phenylbutyric acid (2-OPBA), accomplished by bioenzymatic processes. The development of NADPH-dependent homophenylalanine dehydrogenase through engineering of the NADPH-dependent glutamate dehydrogenase (GDH) from Escherichia coli offers a new tool for in vitro catalysis and in vivo metabolic engineering (Li & Liao, 2014).

2. Metabolic Engineering for Amino Acid Production

Metabolic engineering techniques have been employed to enhance the yield of L-phenylalanine (L-Phe) synthesized from glucose in Escherichia coli. The study's focus was on the effect of PTS (phosphotransferase transport system) inactivation and overexpression of different versions of feedback inhibition resistant chorismate mutase-prephenate dehydratase (CM-PDT) on the yield and productivity of L-Phe synthesized from glucose (Báez-Viveros et al., 2004).

3. Understanding Key Enzymes in Phenylalanine Production

Research on E. coli has developed an in vitro system for a direct, quantitative investigation of phenylalanine biosynthesis. Determining the absolute concentrations of enzymes involved in the shikimate (SHIK) pathway and their effects on phenylalanine production provides practical methods to detect potential bottlenecks in specific metabolic pathways (Ding et al., 2016).

4. Biomedical Applications

Phenylalanine ammonia lyase (PAL) has emerged as an important therapeutic enzyme with several biomedical applications. PAL catabolizes L-phenylalanine to trans-cinnamate and ammonia and has been used in treating phenylketonuria, regressing tumors, and producing various therapeutically valuable metabolites (Kawatra et al., 2020).

Wirkmechanismus

Target of Action

L-4-Carbamoylphenylalanine primarily targets Carboxypeptidase A1 in humans and N-carbamoyl-D-amino acid hydrolase in Agrobacterium sp. (strain KNK712) . Carboxypeptidase A1 is a metalloproteinase that removes C-terminal amino acids from proteins and peptides, and plays a crucial role in protein turnover and the maturation of peptide hormones .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in downstream biochemical processes .

Biochemical Pathways

L-4-Carbamoylphenylalanine is involved in the shikimate (SHIK) and L-Phenylalanine (L-Phe) branch pathways . The significant upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phe synthesis .

Result of Action

The compound’s interaction with its targets suggests that it may influence protein turnover and peptide hormone maturation .

Action Environment

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVAXCWACWDNIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376132 | |

| Record name | L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-4-Carbamoylphenylalanine | |

CAS RN |

223593-04-2 | |

| Record name | L-4-Carbamoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)

![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)

![Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1363566.png)

![2,4-Dioxo-2,4-dihydro-1h-benzo[d][1,3]oxazine-7-carboxylic acid](/img/structure/B1363571.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)